Single-Residue Structural Divergence: D-Phenylalanine Substitution Confers Asymmetry and a UV-Detectable Chromophore Absent in Ulithiacyclamide
Ulithiacyclamide B differs from the parent compound ulithiacyclamide by a single amino acid substitution: a D-phenylalanine residue replaces D-leucine at the position 8 equivalent, destroying the C₂ molecular symmetry characteristic of ulithiacyclamide [1]. This was established by ozonolysis, acid hydrolysis to liberate D-leucine and D-phenylalanine, and Marfey's analysis for absolute configuration assignment [1]. The phenyl group introduces characteristic ¹H NMR signals at δ 7.10 (m, 2H) and 7.25 (m, 3H) and ¹³C NMR signals at 127.2 (d), 128.5 (d, 2C), 129.6 (d, 2C), and 135.8 (s) ppm—features entirely absent from ulithiacyclamide [1]. This structural difference provides a built-in UV chromophore (λₘₐₓ ~258 nm for phenylalanine) that facilitates HPLC tracking and quantification during isolation or purity assessment, a practical advantage over the parent compound.
| Evidence Dimension | Amino acid composition at position 8 equivalent (structural symmetry) |
|---|---|
| Target Compound Data | D-Phenylalanine residue; asymmetric dimeric structure with phenyl chromophore; ¹H NMR δ 7.10 (m, 2H), 7.25 (m, 3H); ¹³C NMR δ 127.2–135.8 |
| Comparator Or Baseline | Ulithiacyclamide: D-Leucine residue at equivalent position; C₂-symmetric dimer; no aromatic NMR signals |
| Quantified Difference | Presence vs. complete absence of aromatic phenyl signals in NMR; loss of C₂ symmetry; MW difference of +34 Da (phenyl vs. isobutyl side chain) |
| Conditions | NMR in CDCl₃; acid hydrolysis (5.5 M HCl) followed by Marfey's derivatization for absolute stereochemistry; Williams et al. 1989 |
Why This Matters
The phenyl chromophore enables straightforward HPLC-UV tracking at 254–258 nm during purification and quality control, a practical advantage for procurement specifications where identity confirmation and purity assessment by UV-based methods are required.
- [1] Williams DE, Moore RE, Paul VJ. The structure of ulithiacyclamide B. Antitumor evaluation of cyclic peptides and macrolides from Lissoclinum patella. J Nat Prod. 1989 Jul-Aug;52(4):732-739. doi:10.1021/np50064a011. View Source
